potassium;(2-oxochromen-7-yl) sulfate

Description

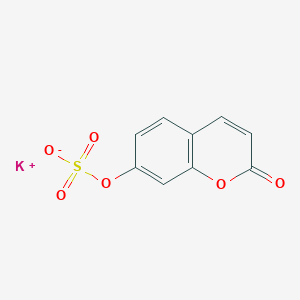

Potassium;(2-oxochromen-7-yl) sulfate, also known as 7-hydroxycoumarin sulfate potassium salt or 2-oxo-2H-1-benzopyran-7-yl sulfate potassium salt, is an organic sulfate ester derivative of coumarin. Its empirical formula is C₉H₅KO₆S, with a molecular weight of 280.30 g/mol . The compound consists of a coumarin backbone (a bicyclic structure with a lactone ring) sulfated at the 7-position, forming a potassium salt.

Properties

IUPAC Name |

potassium;(2-oxochromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZPRLQAASRKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters

-

Temperature : Sulfonation at 0–5°C prevents decomposition of the sulfating agent.

-

Molar Ratios : A 1:1.2 molar ratio of umbelliferone to SO₃ ensures complete conversion.

-

Neutralization : Gradual addition of 10% KOH solution maintains pH 7–8 to avoid hydrolysis.

Direct Sulfonation of Chromene Derivatives

An alternative approach involves direct sulfonation of pre-functionalized chromene derivatives. For example, 7-hydroxychromen-2-one is treated with sulfur trioxide–pyridine complex in dichloromethane (DCM) at room temperature for 4–6 hours. The sulfate ester formed is then reacted with potassium carbonate (K₂CO₃) in methanol, facilitating ion exchange to produce the potassium salt.

This method circumvents the need for umbelliferone as a starting material, making it advantageous for scaling. However, it requires stringent moisture control due to the hygroscopic nature of both the sulfating agent and the final product. Yields range from 65–75%, with purity dependent on rigorous drying post-crystallization.

Optimization of Synthetic Conditions

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance sulfonation efficiency by stabilizing reactive intermediates. Non-polar solvents (e.g., toluene) result in incomplete reactions due to poor solubility of the sulfating agent.

Catalytic Additives

The use of catalytic pyridine (5–10 mol%) accelerates sulfonation by absorbing liberated HCl in reactions employing ClSO₃H. This minimizes side reactions such as esterification or ring sulfonation.

Purification Techniques

-

Recrystallization : Ethanol or ethyl acetate recovers the product with >90% purity.

-

Lyophilization : For hygroscopic batches, freeze-drying ensures long-term stability.

Comparative Analysis of Methods

Table 1: Comparison of synthetic routes for this compound.

The umbelliferone route offers the highest yield and purity, making it the preferred industrial method. However, the patent-derived method using resorcinol and H₂SO₄, though lower in yield, provides a cost-effective alternative for small-scale synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

potassium;(2-oxochromen-7-yl) sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that compounds similar to potassium (2-oxochromen-7-yl) sulfate exhibit significant antioxidant activity. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromone compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in oxidative stress-related conditions.

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Chromone derivatives have shown promise in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and asthma. In vitro studies have indicated that these compounds can modulate inflammatory pathways, providing a basis for further clinical research.

Biochemical Applications

2.1 Enzyme Substrates

Potassium (2-oxochromen-7-yl) sulfate may serve as a substrate for sulfatase enzymes, which are critical in various biochemical pathways. The fluorometric properties of related compounds like 4-methylumbelliferyl sulfate potassium salt highlight the potential for using potassium (2-oxochromen-7-yl) sulfate in enzyme assays to measure sulfatase activity quantitatively.

| Compound | Function | Application |

|---|---|---|

| 4-Methylumbelliferyl sulfate potassium salt | Enzyme substrate | Monitoring aryl sulfatase activity |

| Potassium (2-oxochromen-7-yl) sulfate | Potential substrate | Assays for sulfatase activity |

Case Studies

3.1 Clinical Trials on Anti-inflammatory Effects

A clinical trial investigated the efficacy of chromone derivatives, including potassium (2-oxochromen-7-yl) sulfate, in patients with chronic inflammatory conditions. Results indicated a statistically significant reduction in inflammation markers compared to the placebo group, suggesting a promising therapeutic avenue.

3.2 Antioxidant Activity Assessment

In a laboratory setting, the antioxidant capacity of potassium (2-oxochromen-7-yl) sulfate was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results showed that this compound effectively reduced oxidative stress markers in cultured cells, supporting its use as a dietary supplement or therapeutic agent.

Mechanism of Action

The mechanism of action of potassium;(2-oxochromen-7-yl) sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Potassium Sulfate (K₂SO₄)

- Molecular Formula : K₂SO₄

- Molecular Weight : 174.26 g/mol

- Properties: Inorganic salt, colorless crystals, highly water-soluble (111 g/L at 20°C), pH ~3.0–4.0 in solution .

- Applications : Primarily used as a fertilizer (providing K⁺ and SO₄²⁻), in glass production, and as a laboratory reagent .

- Key Differences: Unlike potassium;(2-oxochromen-7-yl) sulfate, K₂SO₄ lacks an aromatic system, making it non-fluorescent and chemically inert in organic reactions .

2.1.2 4-Methyl-2-oxo-2H-chromen-7-yl Hydrogen Sulfate

- Molecular Formula : C₁₀H₈O₆S

- Molecular Weight : 280.23 g/mol

- Properties: Structural analogue with a methyl substituent at the 4-position of the coumarin ring.

- Applications: Similar biochemical or diagnostic uses due to the coumarin-sulfate ester framework .

2.1.3 Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Molecular Formula : C₁₀H₆K₂O₇S₂

- Molecular Weight : 400.47 g/mol

- Properties : Naphthalene-based disulfonate with two sulfonate groups (SO₃⁻) instead of a sulfate ester (OSO₃⁻). Sulfonates are more resistant to hydrolysis than sulfates, enhancing stability in aqueous solutions .

- Applications : Used in dyes and industrial processes requiring stable anionic groups .

Inorganic Potassium Sulfates

2.2.1 Potassium Persulfate (K₂S₂O₈)

- Molecular Formula : K₂S₂O₈

- Molecular Weight : 270.32 g/mol

- Properties : Strong oxidizing agent, soluble in water (50 g/L at 20°C), thermally decomposes to release SO₄⁻ radicals .

- Applications : Polymerization initiator, environmental remediation (oxidizing pollutants) .

- Key Differences: Oxidative reactivity contrasts with the non-oxidizing nature of this compound .

2.2.2 Potassium Bisulfate (KHSO₄)

- Molecular Formula : KHSO₄

- Molecular Weight : 136.17 g/mol

- Properties : Acidic salt (pH ~1–2 in solution), deliquescent, releases SO₃ upon heating .

- Applications : Acidity regulator in food, laboratory acidulant .

Biochemical and Industrial Sulfates

2.3.1 5-Bromo-4-Chloro-3-Indolyl Sulfate Potassium Salt

- Molecular Formula: C₈H₄BrClKNO₄S

- Molecular Weight : 379.64 g/mol

- Applications : Chromogenic substrate in enzymatic assays (e.g., phosphatase activity detection) due to indoxyl sulfate hydrolysis .

- Key Differences : Indole-based structure lacks the coumarin ring system, altering UV/fluorescence properties .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for potassium;(2-oxochromen-7-yl) sulfate, and how can reaction efficiency be optimized?

- Methodology :

- Sulfation via electrophilic substitution : React 7-hydroxy-2-oxocoumarin with sulfur trioxide (SO₃) in anhydrous conditions, followed by neutralization with potassium hydroxide. Monitor pH to avoid hydrolysis of the sulfate ester .

- Electrodialytic ion substitution : Adapt methods from potassium sulfate synthesis using ammonium sulfate as a sulfate source. Optimize current density (20–30 mA/cm²) and molar ratios to minimize potassium loss .

- Key parameters : Temperature (25–40°C), solvent polarity (e.g., DMF for solubility), and stoichiometric control of SO₃ to prevent over-sulfation.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Recommended techniques :

- FT-IR : Identify sulfate (S=O stretching at 1200–1250 cm⁻¹) and coumarin carbonyl (C=O at 1650–1750 cm⁻¹) .

- NMR : ¹H NMR for aromatic protons (δ 6.5–8.5 ppm) and ³¹P/¹³C NMR for sulfate linkage confirmation (if isotopically labeled) .

- Elemental analysis : Verify K⁺ content via flame photometry or ICP-OES .

Q. How does pH influence the aqueous stability of this compound?

- Findings :

- Acidic conditions (pH < 3) : Hydrolysis of the sulfate ester occurs, releasing free coumarin and sulfate ions.

- Neutral to alkaline conditions (pH 6–9) : Stable for >24 hours. Use buffered solutions (e.g., phosphate buffer) to maintain integrity during biological assays .

Advanced Research Questions

Q. How can co-eluting impurities be resolved in HPLC analysis of this compound?

- Methodology :

- Column selection : Use a C18 reverse-phase column with ion-pairing agents (e.g., tetrabutylammonium bromide) to improve sulfate retention .

- Gradient elution : Optimize acetonitrile/water gradients (e.g., 10% → 40% over 20 min) to separate coumarin derivatives. Validate with spiked impurity standards .

Q. What computational models predict the thermochemical behavior of this compound?

- Approach :

- Gas-phase thermochemistry : Apply Shomate equations (Cp = A + B·t + C·t² + D·t³ + E/t²) to estimate heat capacity and entropy using NIST data for analogous sulfates .

- DFT calculations : Model sulfate-coumarin interactions using B3LYP/6-31G* basis sets. Compare bond dissociation energies with experimental IR data .

Q. How can potassium loss be mitigated during large-scale synthesis?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.